(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with a difluorophenyl reagent. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry at the 5-position. The reaction conditions often involve the use of a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenylacetic acid
- 2-Fluoro-4-(trifluoromethyl)phenylacetic acid
- 2-(2-Fluoro-5-methylphenyl)acetic acid
Uniqueness
(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the difluorophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1181818-12-1 |
---|---|
Molecular Formula |
C10H9F2NO |
Molecular Weight |
197.18 g/mol |
IUPAC Name |
(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-7-3-6(4-8(12)5-7)9-1-2-10(14)13-9/h3-5,9H,1-2H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
OWGSUNHQOOOHBW-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C2=CC(=CC(=C2)F)F |
Canonical SMILES |
C1CC(=O)NC1C2=CC(=CC(=C2)F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.